molecular formula C9H10ClNO B13062167 3-(2-Chlorophenyl)azetidin-3-ol

3-(2-Chlorophenyl)azetidin-3-ol

Cat. No.: B13062167
M. Wt: 183.63 g/mol
InChI Key: KLYWPENTGFWHOD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)azetidin-3-ol can be achieved through various methods. One common approach involves the cycloaddition of ketenes with imines. This method typically uses propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions. The reaction proceeds through a Staudinger reaction, which is a [2+2] cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are often applied to scale up the production of such compounds.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels . These interactions contribute to its anticonvulsant and antinociceptive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of the azetidine ring. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(2-chlorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)9(12)5-11-6-9/h1-4,11-12H,5-6H2

InChI Key

KLYWPENTGFWHOD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

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